molecular formula C14H10N4O3S B5729338 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine

3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No. B5729338
M. Wt: 314.32 g/mol
InChI Key: KYGDFYAYDFGOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine, also known as NBDPO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is not fully understood. However, it is believed that 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine interacts with biological molecules such as proteins and nucleic acids through covalent and non-covalent interactions. These interactions can lead to changes in the conformation and function of these molecules, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. In addition, 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is its high fluorescence intensity, which makes it an ideal fluorescent probe for the detection of various biological molecules. In addition, 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is stable under a wide range of pH and temperature conditions, which makes it suitable for use in various biological systems. However, one of the limitations of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is its potential toxicity to living cells. Therefore, it is important to use appropriate concentrations of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine in experiments to avoid any cytotoxic effects.

Future Directions

There are several future directions for the study of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine. One of the areas of research is the development of new fluorescent probes based on the chemical structure of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine. These probes can be used for the detection of specific biological molecules and can have potential applications in various fields such as drug discovery and diagnostics. Another area of research is the study of the mechanism of action of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine and its interactions with biological molecules. This can lead to a better understanding of the biochemical and physiological effects of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine and its potential applications in various biological systems.
Conclusion:
In conclusion, 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that has potential applications in various fields of scientific research. Its unique chemical structure and high fluorescence intensity make it an attractive candidate for the detection of various biological molecules. The synthesis method of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is simple and can be easily scaled up for large-scale production. However, more research is needed to fully understand the mechanism of action of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine and its interactions with biological molecules.

Synthesis Methods

The synthesis of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine involves the reaction of 2-(4-nitrobenzylthio)-5-pyridin-2-yl-1,3,4-oxadiazole with potassium carbonate in dimethylformamide. The reaction is carried out at an elevated temperature and under nitrogen atmosphere. The resulting product is then purified using column chromatography to obtain pure 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine.

Scientific Research Applications

3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine has been extensively studied for its potential applications in scientific research. One of the major applications of 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is in the field of fluorescence microscopy. 3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine is a highly fluorescent compound that can be used as a fluorescent probe for the detection of various biological molecules. It has been used for the detection of reactive oxygen species, nitric oxide, and hydrogen peroxide in biological systems.

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-18(20)12-5-3-10(4-6-12)9-22-14-17-16-13(21-14)11-2-1-7-15-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGDFYAYDFGOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319881
Record name 2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Nitrophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole

CAS RN

335215-45-7
Record name 2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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